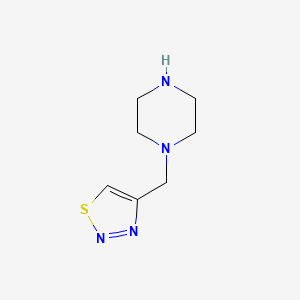

4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole

Description

Significance of Thiadiazole Scaffolds in Contemporary Chemical Research

Historical Context and Evolution of Thiadiazole Chemistry

The study of thiadiazoles dates back to the late nineteenth century with the preparation of the first 1,2,3-thiadiazole (B1210528) derivatives. e-bookshelf.de The development of the field has been marked by the discovery of robust synthetic methodologies for constructing the thiadiazole ring. Key among these for the 1,2,3-isomer is the Hurd–Mori reaction, which involves the cyclization of acyl hydrazones with thionyl chloride. isres.orgmdpi.comwikipedia.org Other foundational methods include the Wolff synthesis from α-diazo thiocarbonyl compounds and the Pechmann synthesis, which utilizes the cycloaddition of diazoalkanes. isres.orgresearchgate.net The continued refinement of these and other synthetic strategies has expanded the accessible chemical space, allowing for the creation of a vast library of thiadiazole-containing compounds and fueling research into their practical applications. mdpi.comresearchgate.net

Diverse Applications of Thiadiazole Derivatives in Chemical Biology

Thiadiazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their consistent appearance in biologically active compounds. The inherent features of the ring, such as the presence of heteroatoms that can act as hydrogen bond acceptors and a sulfur atom that imparts lipophilicity, contribute to their biological versatility. mdpi.comnih.gov Derivatives of 1,2,3-thiadiazole, in particular, have demonstrated a myriad of biomedical activities. mdpi.com The broad utility of the thiadiazole family in chemical biology is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. mdpi.comnih.govmdpi.com

| Biological Activity | Thiadiazole Isomer(s) Implicated | Reference Index |

|---|---|---|

| Anticancer / Antitumor | 1,2,3- and 1,3,4-Thiadiazole (B1197879) | mdpi.commdpi.com |

| Antiviral | 1,2,3-Thiadiazole | mdpi.com |

| Antifungal | 1,2,3-Thiadiazole | mdpi.com |

| Antibacterial / Antimicrobial | 1,3,4-Thiadiazole | mdpi.commdpi.com |

| Insecticidal | 1,2,3-Thiadiazole | mdpi.comresearchgate.net |

| Anticonvulsant | General Thiadiazoles | mdpi.commdpi.com |

| Anti-inflammatory | General Thiadiazoles | mdpi.com |

| Plant Activators | 1,2,3-Thiadiazole | mdpi.comresearchgate.net |

Role of Piperazine (B1678402) Moieties in Molecular Design and Biological Modulation

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is another scaffold of paramount importance in drug discovery. researchgate.net Its unique structural and physicochemical properties make it a versatile building block for modulating the biological activity and pharmacokinetic profiles of therapeutic agents. nih.govbenthamdirect.comingentaconnect.comnbinno.com

Structural Versatility and Conformational Preferences of Piperazine

Structurally, piperazine is a flexible cyclic diamine. nih.govbenthamdirect.com It typically adopts a low-energy chair conformation, which minimizes steric strain. ias.ac.ined.ac.uk This conformational preference is a key aspect of its interaction with biological targets. nih.gov The true versatility of the piperazine moiety lies in its two nitrogen atoms, which provide multiple points for chemical substitution. nbinno.com This allows medicinal chemists to systematically modify the molecule to optimize properties such as:

Solubility: The basic nitrogen atoms can be protonated at physiological pH, often enhancing aqueous solubility. researchgate.net

Binding Affinity: Substituents on the nitrogen atoms can be tailored to form specific interactions (e.g., hydrogen bonds, ionic bonds) with target receptors or enzymes. nih.gov

This structural adaptability has led to the classification of piperazine as a privileged scaffold in modern drug design. researchgate.net

Common Pharmacological Functions Associated with Piperazine Scaffolds

The piperazine core is a component of numerous clinically approved drugs and is associated with an exceptionally broad spectrum of pharmacological activities. nih.govingentaconnect.comnbinno.comresearchgate.net Its ability to interact with diverse biological systems has made it a frequent choice in the development of new therapeutic agents. ingentaconnect.comnih.gov The basicity of its nitrogen atoms allows for electrostatic interactions with anionic regions of receptors, contributing to its wide-ranging bioactivity. nih.gov

| Pharmacological Function | Reference Index |

|---|---|

| Anticancer | nih.govbenthamdirect.comresearchgate.net |

| Antimicrobial (Antibacterial, Antifungal) | nih.govbenthamdirect.comresearchgate.net |

| Antiviral & Anti-HIV | nih.govbenthamdirect.comresearchgate.net |

| Antidepressant & Antianxiety | nih.govingentaconnect.comresearchgate.net |

| Antipsychotic | nbinno.comingentaconnect.com |

| Anti-inflammatory | nih.govingentaconnect.comresearchgate.net |

| Antimalarial | nih.govbenthamdirect.comresearchgate.net |

| Antidiabetic | nih.govingentaconnect.comresearchgate.net |

| Anticonvulsant | nih.govbenthamdirect.comresearchgate.net |

| Cognition Enhancers | nih.govingentaconnect.comresearchgate.net |

Rationale for the Integrated Design and Investigation of 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole

The design of this compound is rooted in the well-established medicinal chemistry strategy of molecular hybridization. This approach involves covalently linking two or more pharmacophores to create a new hybrid molecule with the potential for enhanced activity, novel biological action, or an improved pharmacokinetic profile. nih.gov

The rationale for investigating this specific compound is built on the complementary strengths of its constituent parts:

The 1,2,3-Thiadiazole Core: This scaffold serves as the primary pharmacophore, known to possess a range of potent biological activities, including anticancer, antiviral, and antifungal properties. mdpi.comresearchgate.net

The Methylene (B1212753) Linker (-CH2-): The single carbon bridge connecting the two rings provides rotational flexibility, allowing the piperazine and thiadiazole moieties to adopt optimal orientations for interacting with a target binding site.

By combining the demonstrated biological potential of the 1,2,3-thiadiazole ring with the advantageous physicochemical and pharmacological properties of the piperazine scaffold, researchers aim to generate novel chemical entities. The resulting hybrid molecule, this compound, represents a targeted effort to explore new therapeutic possibilities by leveraging the synergistic potential of two of medicinal chemistry's most versatile building blocks. nih.govrsc.org

Synergistic Potential of Thiadiazole and Piperazine Hybrid Structures

The strategic combination of distinct pharmacophores into a single hybrid molecule is a well-established approach in drug discovery to enhance therapeutic efficacy, modulate pharmacokinetic properties, and overcome drug resistance. The structure of this compound is a prime example of this strategy, leveraging the unique attributes of the 1,2,3-thiadiazole and piperazine rings.

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Its presence in over 100 FDA-approved drugs speaks to its value. enamine.net The two nitrogen atoms in its six-membered ring can improve aqueous solubility and oral bioavailability, crucial properties for drug candidates. bohrium.comnih.gov Furthermore, the piperazine moiety can act as a versatile linker or scaffold, allowing for the precise spatial arrangement of other functional groups to optimize interactions with biological targets. nih.gov Its basic nature can facilitate the formation of hydrogen bonds or ionic interactions with proteins, enhancing binding affinity. researchgate.netresearchgate.net

On the other hand, the 1,2,3-thiadiazole moiety is a five-membered aromatic heterocycle known for a vast array of pharmacological activities. mdpi.com Derivatives of 1,2,3-thiadiazole have been reported to exhibit significant antimicrobial, antiviral, anticancer, and antifungal properties. mdpi.com This bioactivity is attributed to the unique electronic distribution and structural features of the ring system.

The hybridization of these two moieties via a methylene (-CH2-) linker creates a novel chemical entity where the piperazine ring can enhance the drug-like properties of the bioactive thiadiazole core. This combination could lead to:

Enhanced Potency: The piperazine group might orient the thiadiazole ring for optimal binding to a target enzyme or receptor.

Improved Pharmacokinetics: The inherent properties of piperazine can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Novel Mechanisms of Action: The hybrid molecule may interact with biological targets in a way that neither fragment can alone, potentially leading to new therapeutic applications.

Hypothesis-Driven Research Objectives for the Compound

Given the established biological profiles of its parent heterocycles, research into this compound can be guided by several key hypotheses. The primary objectives would be to synthesize the compound and its derivatives to systematically evaluate their potential as therapeutic agents.

Key Research Objectives:

To Investigate Anticancer Activity:

Hypothesis: The compound will exhibit cytotoxic effects against various cancer cell lines. Many piperazine and thiadiazole derivatives are known to possess anticancer properties. mdpi.comingentaconnect.com

Approach: Synthesize and screen the compound against a panel of human cancer cell lines (e.g., breast, lung, colon). Subsequent studies would aim to elucidate the mechanism of action, such as inhibition of specific protein kinases or induction of apoptosis.

To Determine Antimicrobial and Antifungal Potential:

Hypothesis: The compound will show inhibitory activity against pathogenic bacteria and fungi, including drug-resistant strains. Both piperazine and thiadiazole are core structures in numerous antimicrobial agents. nih.govmdpi.comnih.gov

Approach: Evaluate the minimum inhibitory concentration (MIC) against a broad spectrum of Gram-positive and Gram-negative bacteria and fungal species.

To Explore Antiviral Efficacy:

Hypothesis: The compound may inhibit the replication of specific viruses. 1,2,3-thiadiazole derivatives have demonstrated notable antiviral activities, including against HIV. mdpi.com

Approach: Screen the compound in cell-based assays against a variety of viruses to identify any potential antiviral hits.

To Establish Structure-Activity Relationships (SAR):

Hypothesis: Systematic structural modifications will lead to the optimization of biological activity.

Approach: Synthesize a library of analogues by modifying both the thiadiazole (e.g., substitution at the 5-position) and the piperazine ring (e.g., substitution on the second nitrogen atom). This would provide crucial data for rational drug design. researchgate.net

Overview of Current Academic Research on this compound

A direct and extensive body of academic literature focused exclusively on this compound is notably scarce. The current research landscape is therefore best understood by examining studies on structurally analogous compounds where the 1,2,3-thiadiazole ring is functionalized or where a piperazine moiety is linked to other heterocyclic systems, particularly other thiadiazole isomers. Research has consistently shown that conjugating piperazine with various heterocyclic cores can yield compounds with significant biological activity. benthamscience.com For instance, series of 1,3,4-thiadiazole derivatives containing sulfonylpiperazine structures have been synthesized and shown to possess substantial antimicrobial efficacy. nih.gov

The table below summarizes the findings for several related thiadiazole-piperazine hybrid structures, illustrating the therapeutic potential that underpins the interest in the target compound.

| Compound Class | Biological Activity Investigated | Key Findings |

| 1,3,4-Thiadiazole-Sulfonylpiperazine Derivatives nih.gov | Antibacterial (Xanthomonas) | One derivative showed potent efficacy by increasing cell membrane permeability and inhibiting biofilm formation. |

| N,N′-Bis(1,3,4-thiadiazole)-Piperazines mdpi.com | Antimicrobial (E. coli) | Compounds showed significant antibacterial activity against Gram-negative strains, supported by molecular docking as enoyl-ACP reductase inhibitors. |

| Piperidine-based 1,2,3-Thiadiazole Derivatives mdpi.com | Antiviral | Showed excellent potency with an IC50 of 3.59 µg/mL. |

| 1,3,4-Oxadiazole-Piperazine Conjugates benthamscience.com | Broad Spectrum | Exhibits a range of effects including antimicrobial, antitubercular, antioxidant, and anticancer activities. |

| N-(thiazol-2-yl)-2-(piperazin-1-yl)acetamides researchgate.net | Anticancer | Derivatives showed potent antiproliferative activity against HeLa cervical cancer cells. |

Identification of Research Gaps and Unexplored Avenues

The primary and most evident research gap is the compound this compound itself. The lack of published synthesis and biological evaluation represents a significant unexplored avenue in the field of heterocyclic medicinal chemistry.

Specific Research Gaps Include:

Synthesis and Characterization: There is a need for the development and optimization of a reliable synthetic route to produce this compound and its analogues in good yield and purity. researchgate.netisres.org

Broad Biological Screening: The compound has not been systematically evaluated across a wide range of biological assays. Its potential in areas such as anti-inflammatory, analgesic, anticonvulsant, or antimalarial therapies, activities known for thiadiazole derivatives, remains completely unexplored. nih.govnih.gov

Mechanism of Action Studies: For any identified biological activity, the underlying molecular mechanism is unknown. Identifying the specific cellular targets would be a crucial step toward any potential therapeutic development.

Pharmacokinetic Profiling: There is no data on the ADME (absorption, distribution, metabolism, and excretion) properties of the compound. Understanding its stability, solubility, and metabolic fate is essential for its development as a drug candidate.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications of the compound affect its biological activity is a major unexplored area. This would involve creating derivatives with substituents on either heterocyclic ring to map the chemical space for optimal activity.

Contribution of this Research to the Field of Heterocyclic Chemistry

Focused research on this compound would offer several important contributions to the broader field of heterocyclic chemistry and drug discovery.

Firstly, it would expand the known chemical space of bioactive molecules. The synthesis and evaluation of this novel scaffold would provide new data points, enriching the collective knowledge base.

Secondly, it would provide invaluable insights into the structure-activity relationships of 1,2,3-thiadiazole-piperazine hybrids. Understanding how the combination and orientation of these two rings influence biological activity can guide the rational design of future, more complex therapeutic agents.

Finally, the potential discovery of a potent and selective biological activity would validate this specific molecular architecture as a promising template for drug development. The identification of a new lead compound could stimulate further research and innovation in a therapeutic area, ultimately contributing to the development of new medicines. The exploration of its synthesis could also lead to novel methodologies for the functionalization of the 1,2,3-thiadiazole ring. isres.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N4S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

4-(piperazin-1-ylmethyl)thiadiazole |

InChI |

InChI=1S/C7H12N4S/c1-3-11(4-2-8-1)5-7-6-12-10-9-7/h6,8H,1-5H2 |

InChI Key |

XKVNBWCQZJJWKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CSN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Core

The 1,2,3-thiadiazole ring is a key structural motif, and several synthetic strategies have been developed for its creation. researchgate.net These methods range from historical name reactions to modern electrochemical and green chemistry approaches.

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. researchgate.netwikipedia.org This reaction facilitates the generation of the 1,2,3-thiadiazole ring through the cyclization of hydrazone derivatives, specifically those with an N-acyl or N-tosyl group, upon treatment with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The general applicability of this reaction allows for the annelation of the 1,2,3-thiadiazole ring in a one-pot procedure from N-acyl- or N-tosylhydrazones that possess an adjacent α-methylene group. lookchem.com

The reaction proceeds via the cyclization of an N-acylated hydrazone of a ketone containing an α-methylene group. researchgate.net Various pyrazolyl-phenylethanones, for example, have been reacted with semicarbazide (B1199961) to generate semicarbazone intermediates, which are then cyclized into substituted 1,2,3-thiadiazoles using thionyl chloride in good to excellent yields. mdpi.com The success and regioselectivity of the Hurd-Mori reaction can be influenced by the nature of substituents on the precursor. For instance, in the synthesis of pyrrolo[2,3-d] researchgate.netrsc.orgjst.go.jpthiadiazole-6-carboxylates, the choice of the N-protecting group on the pyrrolidine (B122466) precursor was critical; electron-withdrawing groups gave superior yields compared to electron-donating groups. nih.gov

Variants of the Hurd-Mori reaction have been developed to improve yields and broaden the substrate scope. An improved, metal-free approach involves the reaction of N-tosylhydrazones and elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst to produce substituted aryl 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org Ionic liquids have also been employed as supports for the synthesis, where ionic liquid sulfonyl hydrazine (B178648) reacts with ketones to form a hydrazone that is subsequently treated with thionyl chloride to furnish the 1,2,3-thiadiazole product in excellent yields. mdpi.com

| Precursor | Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazolyl-phenylethanone semicarbazone | SOCl₂ | Not specified | Pyrazolyl-1,2,3-thiadiazole | Good to Excellent | mdpi.com |

| N-Tosylhydrazone | Sulfur, TBAI (catalyst) | Not specified | Aryl 1,2,3-thiadiazole | 44-98% | mdpi.com |

| Ketone or Diketone | Ionic liquid sulfonyl hydrazine, then SOCl₂ | Mild conditions | Substituted 1,2,3-thiadiazole | 80-91% | mdpi.com |

| Tosylhydrazone of γ-oxoester | SOCl₂ | Not specified | Tricyclic annelated 1,2,3-thiadiazole | Not specified | lookchem.com |

Cycloaddition reactions provide another fundamental route to the 1,2,3-thiadiazole core. Specifically, the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a prominent method. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-known example for synthesizing the analogous 1,2,3-triazole ring system. frontiersin.orgorganic-chemistry.org

For 1,2,3-thiadiazoles, a key approach is the Peckman and Nold synthesis, which involves the 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates. researchgate.net This method directly constructs the five-membered heterocyclic ring by combining a three-atom dipole (the diazo compound) with a two-atom dipolarophile (the isothiocyanate). This strategy is a powerful tool for assembling the N=N-S linkage characteristic of the 1,2,3-thiadiazole ring.

In recent years, significant efforts have been directed toward developing more sustainable and efficient synthetic methods, leading to the emergence of electrochemical and green chemistry approaches for thiadiazole synthesis.

Electrochemical Synthesis: Electrochemical methods offer a mild, practical, and often metal- and oxidant-free alternative to traditional synthesis. rsc.org These techniques use electrons as reagents to drive redox processes, avoiding the need for stoichiometric chemical oxidants. researchgate.net An electrochemical approach for synthesizing fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones has been developed, which proceeds at room temperature and is scalable. acs.org The key step is the anodic oxidation of the phenylhydrazone derivative, followed by N,S-heterocyclization. acs.org Another metal- and oxidant-free electrochemical method involves the insertion of elemental sulfur into N-tosylhydrazones to form 1,2,3-thiadiazoles. researchgate.net

Green Chemistry Approaches: Green chemistry aims to create eco-friendly, non-hazardous, and economical synthetic procedures. researchgate.netresearchgate.net For thiadiazole synthesis, these approaches include the use of microwave irradiation, ultrasonic irradiation, grinding, and solvent-free conditions. researchgate.netmdpi.com These methods often lead to significantly reduced reaction times, increased yields, and easier work-up procedures compared to conventional heating methods. nanobioletters.comingentaconnect.com For example, microwave-assisted synthesis of thiadiazole derivatives has been shown to provide good yields (75-90%) in a much shorter time frame than conventional methods. nanobioletters.com

| Technique | Key Advantages | Typical Yield Range | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, improved yields, fewer side products | 85-90% | nanobioletters.comingentaconnect.com |

| Ultrasonic Irradiation | Accelerated reaction rates, eco-friendly | 75-80% | nanobioletters.com |

| Grinding | Solvent-free, environmentally benign, rapid (5-15 min) | 90-99% | mdpi.com |

Methodologies for Incorporating the Piperazin-1-ylmethyl Moiety

Once the 1,2,3-thiadiazole core is formed, or a suitable precursor is in hand, the next critical step is the introduction of the piperazin-1-ylmethyl side chain. This is typically achieved through functionalization reactions such as the Mannich reaction or N-alkylation strategies.

The Mannich reaction is a three-component aminoalkylation that involves the reaction of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine, such as piperazine (B1678402). researchgate.netjst.go.jp This reaction is of considerable importance for the synthesis and modification of biologically active compounds by introducing an aminoalkyl group. jst.go.jp

In the context of synthesizing the target compound, a Mannich reaction could potentially be used to directly functionalize a pre-formed 1,2,3-thiadiazole ring at the 4-position, provided the C-H bond at this position is sufficiently acidic to act as the active hydrogen component. More commonly, Mannich reactions are used to functionalize other heterocyclic systems. For example, N-Mannich bases of 1,3,4-oxadiazoles have been synthesized by reacting the parent heterocycle with formaldehyde and 1-substituted piperazines. nih.gov Similarly, the Mannich base of 2-(Thiazol-4-yl)-1H-benzimidazole was prepared using piperazine and formaldehyde. researchgate.net While direct application to the 1,2,3-thiadiazole core may present challenges, the Mannich reaction remains a viable strategy for introducing the piperazin-1-ylmethyl group onto a suitable heterocyclic substrate.

A more direct and widely applicable method for installing the piperazine moiety is through N-alkylation. nih.gov This strategy involves the nucleophilic attack of a piperazine nitrogen atom on an electrophilic carbon center. For the synthesis of 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole, this would typically involve a two-step process:

Synthesis of a reactive intermediate: A 1,2,3-thiadiazole core bearing a reactive electrophilic group at the 4-position is prepared. The most common intermediate would be a 4-(halomethyl)-1,2,3-thiadiazole (e.g., 4-(chloromethyl)- or 4-(bromomethyl)-1,2,3-thiadiazole).

Nucleophilic substitution: The intermediate is then reacted with piperazine. One of the secondary amine nitrogens of piperazine acts as a nucleophile, displacing the halide to form the desired C-N bond and yield the final product.

This N-alkylation approach is a robust and common method for preparing N-substituted piperazines. nih.govresearchgate.net The reaction conditions can be optimized but generally involve a base to neutralize the hydrogen halide formed during the reaction and a suitable solvent. The use of a protected piperazine derivative can also be employed to control selectivity, followed by a deprotection step. nih.gov This method is a cornerstone in the synthesis of numerous piperazine-containing pharmaceutical drugs. nih.gov

| Alkylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Alkyl Halide (R-Br, R-Cl) | DIPEA, K₂CO₃, NaH | MeCN, DMF, THF | Room temperature to reflux | nih.govbeilstein-journals.org |

| Alkyl Mesylate (R-OMs) | Not specified | Not specified | Not specified | nih.gov |

| Aldehyde/Ketone (Reductive Amination) | NaBH(OAc)₃, NaBH₃CN | DCE, MeOH | Room temperature | nih.gov |

Optimization of Reaction Conditions for Coupling Reactions

The synthesis of this compound and its derivatives often involves coupling reactions to form key carbon-carbon or carbon-nitrogen bonds. The efficiency and yield of these reactions are highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent, as well as reaction temperature and time.

For instance, in hypothetical cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) to introduce substituents onto the thiadiazole or piperazine rings, a systematic approach to optimization is crucial. Researchers typically screen a variety of conditions to identify the optimal combination for maximizing product yield while minimizing side-product formation. The choice of a palladium or copper catalyst, combined with specific phosphine-based ligands, can dramatically influence the reaction's success. Similarly, the strength and nature of the base (e.g., inorganic carbonates like K₂CO₃ vs. organic bases like triethylamine) and the polarity of the solvent (e.g., toluene, dioxane, DMF) are critical variables that require fine-tuning.

Below is an interactive data table illustrating a hypothetical optimization study for a generic palladium-catalyzed cross-coupling reaction to functionalize a precursor to the target scaffold.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 100 | 55 |

| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 78 |

| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 89 |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers powerful tools to accelerate the discovery and development of novel compounds. For a scaffold like this compound, techniques such as parallel synthesis, flow chemistry, and microwave-assisted synthesis provide significant advantages over traditional methods.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis and combinatorial chemistry are highly efficient strategies for generating large libraries of structurally related compounds for applications like drug discovery. acs.orgnih.gov These techniques are well-suited for diversifying the this compound scaffold. Solid-phase organic synthesis is a particularly powerful tool in this context, allowing for the streamlined creation of small organic molecules and compound libraries. nih.gov

A common approach involves immobilizing a precursor molecule onto a solid support (resin). For example, a piperazine-functionalized resin could be reacted with a 4-(chloromethyl)-1,2,3-thiadiazole (B2953366) intermediate. Subsequently, the second nitrogen of the piperazine ring can be functionalized with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) in a parallel format. mdpi.com A "catch and release" strategy can also be employed, where the target thiadiazole is temporarily captured on a resin, allowing for purification by washing away excess reagents, followed by cleavage from the support to yield the final products. acs.org This methodology enables the rapid production of a multitude of analogs, each with unique substituents on the piperazine ring, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry and Microwave-Assisted Synthesis

Flow Chemistry: Continuous flow synthesis offers several advantages for the preparation of heterocyclic compounds, including improved safety, scalability, and reaction control. nih.gov This technique involves pumping reagents through a heated reactor coil or column, allowing for precise control over temperature, pressure, and reaction time. nih.gov While a specific flow synthesis for this compound is not detailed in the literature, protocols for the synthesis of 1,2,3-triazoles and 1,2,4-thiadiazoles have been successfully developed. nih.govnih.gov These methods often use heterogeneous catalysts packed into columns, which simplifies product purification as the catalyst is retained within the flow system. nih.gov Such an approach could be adapted for the synthesis of the 1,2,3-thiadiazole core or for subsequent derivatization steps, offering a safer and more efficient alternative to batch processing, especially when handling potentially hazardous reagents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govmdpi.com The synthesis of various heterocyclic systems, including triazoles, thiadiazoles, and their derivatives containing piperazine moieties, has been successfully achieved using microwave assistance. nih.govnih.govscipublications.com For the this compound scaffold, microwave heating could be applied to several synthetic steps. This includes the initial cyclization to form the 1,2,3-thiadiazole ring, a reaction that can be sluggish under conventional heating. nih.gov Furthermore, the subsequent functionalization of the piperazine ring via coupling reactions or reactions with various electrophiles can also be accelerated under microwave conditions. scipublications.com

Chemical Transformations and Derivatization Reactions of the this compound Scaffold

The this compound scaffold possesses two key regions for chemical modification: the thiadiazole ring and the piperazine ring. This allows for extensive derivatization to explore the chemical space around the core structure.

Functional Group Interconversions on the Thiadiazole Ring

The 1,2,3-thiadiazole ring is a stable aromatic system, but its carbon atoms exhibit distinct reactivity. chemicalbook.com The C4 and C5 positions are electron-deficient, making electrophilic substitution difficult. chemicalbook.com However, this electronic nature makes the ring susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com This provides an avenue for introducing substituents if a suitable leaving group is present at this position.

Furthermore, the 1,2,3-thiadiazole ring can undergo various rearrangements and transformations, which represent a more advanced form of functional group interconversion. mdpi.comresearchgate.net These reactions can lead to the formation of other heterocyclic systems, such as 1,2,3-triazoles, offering a pathway to structurally novel compounds. mdpi.comresearchgate.net While direct functionalization of the pre-formed this compound ring might be challenging, these rearrangement strategies provide a method for significant structural modification.

Modifications of the Piperazine Ring for Analog Generation

The piperazine ring is a versatile handle for generating a wide array of analogs due to the presence of a secondary amine. nih.govplos.org This nitrogen atom is nucleophilic and can readily react with a variety of electrophiles. This versatility has made piperazine a privileged structure in medicinal chemistry. nih.govresearchgate.net

Common modifications to the piperazine N-H group on the this compound scaffold include:

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under palladium catalysis) to introduce new carbon-based substituents. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic modification of steric and electronic properties, which is essential for tuning the biological activity and physicochemical characteristics of the parent molecule. plos.org The parallel synthesis approaches mentioned earlier are particularly effective for rapidly exploring these modifications. mdpi.com

The table below provides examples of common reagents used for the derivatization of the piperazine ring.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acid Chloride | Benzoyl chloride | Amide |

| Alkylation | Alkyl Halide | Benzyl bromide | Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Phenyl isocyanate | Urea |

| Reductive Amination | Aldehyde/Ketone | Acetone | Tertiary Amine (N-isopropyl) |

Regioselective and Stereoselective Synthetic Challenges

The synthesis of this compound, while achievable through established synthetic routes for 1,2,3-thiadiazoles, presents notable regioselective and stereoselective challenges. These challenges primarily arise from the introduction of the substituted methyl group at the C4 position of the thiadiazole ring and the conformational aspects of the piperazine moiety.

Regioselective Challenges

The principal regioselective challenge in the synthesis of this compound lies in controlling the substitution pattern on the 1,2,3-thiadiazole ring, particularly when employing classical synthetic methodologies like the Hurd-Mori reaction. wikipedia.org This reaction typically involves the cyclization of α-hydrazono ketones with thionyl chloride. mdpi.com

If the synthesis starts from an unsymmetrical ketone precursor to introduce the piperazin-1-ylmethyl moiety, the formation of regioisomers is a significant possibility. For instance, a precursor ketone with the structure R-C(O)-CH₂-CH₂-N(piperazin-1-yl) could potentially lead to the formation of both this compound and 5-(piperazin-1-ylmethyl)-1,2,3-thiadiazole upon conversion to the corresponding hydrazone and subsequent cyclization. The regiochemical outcome of the Hurd-Mori reaction is influenced by the electronic and steric properties of the substituents on the ketone. researchgate.net

To circumvent this, a more regioselective approach would involve starting with a precursor that already contains the C4-substituent or a group that can be readily converted to the desired piperazin-1-ylmethyl group. For example, the synthesis could proceed from 4-formyl-1,2,3-thiadiazole or 4-(chloromethyl)-1,2,3-thiadiazole, followed by the introduction of the piperazine ring. This strategy, however, introduces its own set of challenges related to the functionalization of the 1,2,3-thiadiazole ring, which can be sensitive to certain reaction conditions. nih.gov

The table below illustrates potential synthetic precursors and the regioselective challenge they present.

| Precursor | Potential Products | Regioselective Challenge |

| Unsymmetrical Hydrazone | This compound and 5-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole | Controlling the direction of cyclization to favor the 4-substituted isomer. |

| 4-Formyl-1,2,3-thiadiazole | This compound | Ensuring selective reaction at the formyl group without affecting the thiadiazole ring. |

| 4-(Chloromethyl)-1,2,3-thiadiazole | This compound | Potential for side reactions, such as quaternization of the piperazine nitrogen. |

Stereoselective Challenges

Stereoselective challenges in the synthesis of this compound are primarily associated with the piperazine ring, especially if substituted piperazines are used, and the potential for creating chiral centers during the synthesis.

While the parent compound this compound is achiral, the introduction of substituents on the piperazine ring would create one or more stereocenters, necessitating stereoselective synthetic methods. For example, the use of a chiral substituted piperazine would lead to diastereomeric products. The control of the stereochemistry in such cases would depend on the synthetic route chosen for the piperazine derivative itself. rsc.orgnih.gov

Furthermore, the piperazine ring exists in a dynamic equilibrium of chair and boat conformations. The substituent at the N1 position can influence this equilibrium. While this does not represent a challenge in terms of isolating stable stereoisomers at room temperature for the parent compound, it can be a factor in its biological activity and interaction with target molecules.

In a broader context, if the synthetic strategy involves the creation of a chiral center on the methylene (B1212753) linker between the thiadiazole and piperazine rings, stereoselective control would be crucial. For instance, a synthetic route involving the asymmetric reduction of a ketone precursor could lead to a chiral alcohol that is subsequently converted to the target compound.

The table below summarizes potential stereoselective considerations.

| Scenario | Stereoselective Challenge |

| Use of a chiral substituted piperazine | Control of diastereoselectivity during the coupling of the chiral piperazine with the thiadiazole moiety. |

| Asymmetric synthesis of the linker | Enantioselective synthesis of a chiral intermediate to introduce a stereocenter between the two rings. |

| Conformational isomerism of the piperazine ring | While not leading to isolable isomers, the conformational preference can be influenced by substituents and may impact biological interactions. |

Advanced Structural Characterization and Theoretical Analysis of 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state provides fundamental insights into the intrinsic properties of a compound. For 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole, while specific crystallographic data is not publicly available, a comprehensive understanding of its solid-state structure can be inferred from analyses of related heterocyclic compounds.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and detailed molecular geometry of a crystalline compound. Although a specific crystal structure for this compound has not been reported, analysis of analogous structures containing thiadiazole and piperazine (B1678402) moieties allows for a predictive description of its key geometric parameters.

Table 1: Predicted Key Molecular Geometry Parameters for this compound

| Parameter | Predicted Value/Range | Description |

| Thiadiazole Ring | Planar | The five-membered ring is expected to be largely flat due to its aromatic character. |

| Piperazine Ring Conformation | Chair | This is the most stable conformation for the piperazine ring, minimizing torsional and steric strain. |

| N-CH₂-C(thiadiazole) Bond Angle | ~109.5° | Standard tetrahedral geometry is expected for the sp³ hybridized methylene (B1212753) carbon. |

| C-N-C (piperazine) Bond Angles | ~109°-112° | Typical values for endocyclic angles in a piperazine ring. |

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to play a significant role in the crystal packing.

The presence of nitrogen atoms in both the thiadiazole and piperazine rings, with the piperazine also containing an N-H group, makes hydrogen bonding a likely and significant interaction. The piperazine N-H can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole and the tertiary nitrogen of the piperazine can act as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state.

Solution-State Conformational Analysis

The conformation of a molecule in solution can differ significantly from its solid-state structure and is often more relevant to its behavior in biological or chemical systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques would provide a detailed picture of its solution-state structure.

In the ¹H NMR spectrum, the proton on the thiadiazole ring is expected to appear as a singlet in the aromatic region. The methylene protons of the linker group would likely appear as a singlet, while the piperazine protons would exhibit complex multiplets due to their diastereotopic nature in the chair conformation. The N-H proton of the piperazine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the carbons of the thiadiazole ring, the methylene linker, and the piperazine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. 2D NMR experiments would be crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the different molecular fragments. For instance, an HMBC experiment would show correlations between the methylene protons and the carbons of both the thiadiazole and piperazine rings, confirming the linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiadiazole CH | 8.0 - 9.0 | 140 - 150 |

| Thiadiazole C | - | 155 - 165 |

| Methylene (-CH₂-) | 3.5 - 4.5 | 50 - 60 |

| Piperazine CH₂ (adjacent to linker) | 2.5 - 3.5 | 50 - 55 |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.8 | 45 - 50 |

| Piperazine NH | 1.5 - 3.0 (broad) | - |

Dynamic NMR Spectroscopy for Conformational Dynamics

The piperazine ring is known to undergo conformational exchange, primarily through a chair-to-chair interconversion. This dynamic process can be studied using variable temperature NMR spectroscopy. At room temperature, if the rate of interconversion is fast on the NMR timescale, the signals for the axial and equatorial protons on the piperazine ring may be averaged.

Upon cooling, the rate of this interconversion slows down, and it may be possible to "freeze out" the individual chair conformations. This would lead to a decoalescence of the averaged signals into separate signals for the axial and equatorial protons. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this conformational change. beilstein-journals.org The presence of the bulky thiadiazolylmethyl substituent on one of the piperazine nitrogens could influence the rate and energetics of this ring inversion.

Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the piperazine ring would appear as a medium to weak band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic thiadiazole ring and the aliphatic methylene and piperazine groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

The C=N and N=N stretching vibrations within the thiadiazole ring are expected to produce bands in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations of the piperazine and the linker would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-S stretching vibration of the thiadiazole ring would likely be found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. semanticscholar.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 3500 | Piperazine |

| Aromatic C-H Stretch | 3000 - 3100 | 1,2,3-Thiadiazole (B1210528) |

| Aliphatic C-H Stretch | 2800 - 3000 | Methylene and Piperazine |

| C=N / N=N Stretch | 1500 - 1650 | 1,2,3-Thiadiazole |

| C-N Stretch | 1000 - 1300 | Piperazine, Methylene Linker |

| C-S Stretch | 600 - 800 | 1,2,3-Thiadiazole |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the piperazine ring, the methylene linker, and the 1,2,3-thiadiazole ring.

The piperazine moiety is identified by several characteristic vibrations. The N-H stretching vibration of the secondary amine typically appears as a moderate band in the 3250-3500 cm⁻¹ region. dergipark.org.tr The aliphatic C-H stretching vibrations from the methylene groups of the piperazine ring and the linker are observed as strong bands in the 2800-3000 cm⁻¹ range. niscpr.res.in Additionally, C-N stretching vibrations associated with the piperazine ring are expected to appear in the 1120-1190 cm⁻¹ region. dergipark.org.trniscpr.res.in

The 1,2,3-thiadiazole ring contributes specific bands to the spectrum. The C=N stretching vibration within the heterocyclic ring is typically found in the 1600-1550 cm⁻¹ range. mdpi.com Vibrations involving the N=N and C-S bonds of the thiadiazole ring also produce characteristic absorptions, although they can be coupled with other ring modes. Studies on related thiadiazole compounds show ring skeletal vibrations in the fingerprint region, which are crucial for confirming the heterocyclic structure. mdpi.comresearchgate.net

The methylene bridge (-CH₂-) connecting the two rings is identified by its scissoring (bending) vibration, which typically occurs around 1450-1470 cm⁻¹. vscht.cz A comprehensive assignment of the expected IR absorption bands for this compound, based on data from analogous structures, is presented in the table below. researchgate.nets-a-s.org

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3250-3500 | N-H Stretch | Piperazine (Secondary Amine) | Medium |

| 2800-3000 | C-H Stretch (aliphatic) | Piperazine & -CH₂- Linker | Strong |

| 1600-1550 | C=N Stretch | 1,2,3-Thiadiazole Ring | Medium to Weak |

| 1450-1470 | -CH₂- Scissoring (Bending) | Piperazine & -CH₂- Linker | Medium |

| 1120-1190 | C-N Stretch | Piperazine Ring | Medium to Strong |

| 1000-1250 | Ring Skeletal Vibrations | 1,2,3-Thiadiazole Ring | Medium to Weak |

| 800-900 | C-S Stretch / Ring Vibrations | 1,2,3-Thiadiazole Ring | Weak |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations based on changes in polarizability rather than changes in dipole moment. This technique is particularly effective for identifying non-polar, symmetric bonds and skeletal vibrations of heterocyclic rings.

For this compound, the symmetric stretching vibrations of the C-C and C-N bonds within the piperazine ring, which may be weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum, typically in the 1000-1200 cm⁻¹ range. niscpr.res.inresearchgate.net The skeletal vibrations of the 1,2,3-thiadiazole ring, especially those involving the sulfur atom (C-S and S-N bonds), are also well-suited for Raman analysis due to the polarizability of the sulfur atom. These modes are anticipated in the lower frequency region of the fingerprint range (below 1000 cm⁻¹). cdnsciencepub.com

Furthermore, while aliphatic C-H stretching modes are visible in both techniques, their appearance in Raman spectra can help resolve overlapping bands. dergipark.org.tr The symmetric "breathing" mode of the piperazine ring is a classic example of a vibration that is strong in Raman but weak in IR. researchgate.net The complementary nature of these two spectroscopic methods allows for a more complete vibrational assignment and a more confident structural elucidation of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). thermofisher.com For this compound, the molecular formula is C₇H₁₂N₄S.

The theoretical monoisotopic mass of the neutral molecule can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S). For analysis, the molecule is typically ionized, often by protonation, to form the [M+H]⁺ ion.

Molecular Formula: C₇H₁₂N₄S

Theoretical Monoisotopic Mass (M): 184.07826 Da

Theoretical Exact Mass of [M+H]⁺ Ion: 185.08604 Da

An experimental HRMS measurement yielding an m/z value that matches the theoretical exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. nih.govyoutube.com This high level of accuracy is indispensable for the structural verification of newly synthesized compounds. s-a-s.org

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates structural features by analyzing the fragmentation patterns of a molecule upon collision-induced dissociation (CID). The fragmentation of this compound is expected to be dominated by the cleavage of its two main structural motifs: the piperazine ring and the 1,2,3-thiadiazole ring. researchgate.netresearchgate.net

A primary and highly characteristic fragmentation pathway for 1,2,3-thiadiazole derivatives is the extrusion of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion. mdpi.comnih.govrsc.org Another major fragmentation route involves the cleavage of the piperazine ring. The piperazine ring typically fragments through the loss of ethyleneimine or related species, leading to characteristic ions with m/z values of 43, 56, or 70. researchgate.netxml-journal.net

Based on these principles, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 185.09) would include:

Loss of N₂: The initial ion at m/z 185.09 could lose a molecule of nitrogen, resulting in a fragment ion at m/z 157.09. researchgate.net

Piperazine Ring Cleavage: Cleavage at the C-N bond between the methylene linker and the piperazine ring would generate a thiadiazolylmethyl cation at m/z 97.03. The remaining piperazinyl fragment would be observed at m/z 87.09.

Piperazine Fragmentation: The piperazine ring itself can undergo retro-Diels-Alder-type fragmentation or other ring-opening mechanisms, leading to the formation of smaller, stable fragments. Common fragments from a substituted piperazine ring include ions at m/z 56 or 70. xml-journal.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 185.09 ([M+H]⁺) | 157.09 | N₂ (28.01 Da) | [C₇H₁₃N₂S]⁺ (Ion after N₂ extrusion) |

| 185.09 ([M+H]⁺) | 97.03 | C₄H₉N₂ (85.08 Da) | [C₃H₃N₂S]⁺ (Thiadiazolylmethyl cation) |

| 185.09 ([M+H]⁺) | 87.09 | C₃H₄N₂S (96.01 Da) | [C₄H₁₁N₂]⁺ (Protonated Piperazine) |

| 87.09 | 56.07 | C₂H₅N (43.04 Da) | [C₃H₆N]⁺ (Fragment from piperazine ring cleavage) |

Computational Quantum Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the three-dimensional geometry of molecules. libretexts.org For this compound, DFT calculations, commonly employing the B3LYP functional with a basis set like 6-311++G(d,p), can provide a detailed understanding of its structural and electronic properties. acs.orgnih.gov

Geometry Optimization: The primary output of a DFT calculation is the molecule's minimum energy conformation. This geometry optimization provides precise theoretical values for bond lengths, bond angles, and dihedral angles. mdpi.com For the target molecule, calculations would confirm the planarity of the 1,2,3-thiadiazole ring, with dihedral angles close to 0°. acs.org It would also predict the preferred conformation of the piperazine ring (typically a chair conformation) and the spatial orientation of the methylene linker relative to the two rings. researchgate.net

Electronic Structure Analysis: DFT also allows for the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital from which an electron is most easily removed. Its energy level is related to the molecule's ability to donate electrons.

LUMO: Represents the orbital to which an electron is most easily added. Its energy level is related to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. For heterocyclic systems like this, the HOMO is often distributed over the electron-rich piperazine and thiadiazole rings, while the LUMO distribution indicates the most likely sites for nucleophilic attack. nih.gov This analysis provides fundamental insights into the molecule's stability and potential reaction pathways.

Conformational Landscape Exploration and Energy Minima Identification

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the 1,2,3-thiadiazole ring, the methylene bridge, and the piperazine ring. The piperazine ring itself can exist in chair, boat, and twist-boat conformations, further contributing to the complexity of the conformational landscape.

A systematic conformational search is typically performed using molecular mechanics or quantum chemical methods to identify stable conformers. The potential energy surface (PES) is scanned by systematically rotating the key dihedral angles. For a molecule like this compound, the critical dihedral angles would be:

τ1 (N-N-C-C): Defining the orientation of the methylene group relative to the thiadiazole ring.

τ2 (N-C-C-N): Defining the orientation of the piperazine ring relative to the methylene bridge.

Piperazine ring puckering: Describing the chair/boat/twist conformations.

Computational studies on similar heterocyclic compounds with flexible side chains often employ Density Functional Theory (DFT) calculations, for example, using the B3LYP functional with a basis set like 6-311++G(d,p), to optimize the geometry of various conformers and calculate their relative energies.

From such a theoretical exploration, a set of low-energy conformers, or energy minima, can be identified. The relative population of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative Gibbs free energies. It is expected that the most stable conformer would adopt a chair conformation for the piperazine ring and an extended arrangement of the side chain to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Piperazine Conformation | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |

| 1 | Chair | 180 | 180 | 0.00 |

| 2 | Chair | 60 | 180 | 1.25 |

| 3 | Twist-Boat | 180 | 175 | 5.30 |

| 4 | Boat | 180 | 180 | 6.50 |

Note: This data is illustrative and not based on a specific experimental or computational study of this compound.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts using DFT. Theoretical chemical shifts for ¹H and ¹³C nuclei of the lowest energy conformer would be calculated and often averaged, weighted by their Boltzmann population, to provide a more accurate prediction that accounts for conformational dynamics.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Structure

| Atom | Predicted ¹H (ppm) | Experimental ¹H (ppm) | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) |

| Thiadiazole-H | 8.50 | Data not available | - | Data not available |

| Thiadiazole-C | - | Data not available | 150.2 | Data not available |

| Methylene-CH₂ | 3.80 | Data not available | 55.8 | Data not available |

| Piperazine-CH₂ (proximal) | 2.65 | Data not available | 53.5 | Data not available |

| Piperazine-CH₂ (distal) | 2.85 | Data not available | 45.9 | Data not available |

| Piperazine-NH | 1.90 | Data not available | - | Data not available |

Note: This table is a template illustrating how predicted and experimental data would be compared. Specific data for this compound is not available.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Key vibrational modes for this compound would include:

N-H stretching of the piperazine ring (~3300-3400 cm⁻¹)

C-H stretching of the methylene and piperazine groups (~2800-3000 cm⁻¹)

C=N and N=N stretching of the thiadiazole ring (~1400-1600 cm⁻¹)

C-N stretching vibrations (~1100-1300 cm⁻¹)

Table 3: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Vibrational Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | Data not available |

| C-H Stretch (Methylene) | 2950 | Data not available |

| C-H Stretch (Piperazine) | 2880 | Data not available |

| C=N Stretch (Thiadiazole) | 1580 | Data not available |

| C-N Stretch | 1250 | Data not available |

Note: This table illustrates the expected comparison between theoretical and experimental IR data. Specific data for this compound is not available.

The validation of these predicted spectroscopic parameters against experimental data is crucial for confirming the accuracy of the computational model, including the identified low-energy conformers and their relative populations. Without experimental spectra for this compound, a direct validation is not possible.

Biological Activity Investigations and Mechanistic Elucidation of 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

In Vitro Biological Target Identification and Validation

The initial steps in characterizing the pharmacological profile of a novel compound involve identifying its direct molecular targets. For 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole, this process would typically involve a battery of in vitro assays to assess its binding to various receptors and its effect on enzyme activity.

Receptor Binding Studies and Affinity Profiling

Currently, there is a lack of publicly available, specific receptor binding data for this compound. Such studies are crucial for determining the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and other receptor types. The piperazine (B1678402) moiety is a common feature in many biologically active compounds known to interact with various receptors, particularly in the central nervous system. Therefore, future affinity profiling would be essential to understand the potential selectivity and off-target effects of this compound.

Enzyme Inhibition and Activation Assays with Kinetic Characterization

While specific enzyme inhibition or activation data for this compound is not yet available, research on related thiadiazole-piperazine derivatives has indicated potential interactions with various enzymes. For instance, certain compounds incorporating these structural motifs have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and enoyl-ACP reductase. nih.govmdpi.comnih.gov

One study on a series of novel piperazine urea derivatives featuring a thiadiazole moiety identified compounds with potent inhibitory activity against human fatty acid amide hydrolase (hFAAH). nih.gov The most active compounds in this series, possessing p-chlorophenylthiadiazole and benzylpiperazine fragments, exhibited IC50 values in the low micromolar range, suggesting that the thiadiazole-piperazine scaffold can be a promising starting point for the development of FAAH inhibitors. nih.gov

Another area of investigation for related structures is their potential as antimicrobial agents through the inhibition of bacterial enzymes. For example, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have been evaluated as probable inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.comnih.gov

Future research on this compound should include comprehensive screening against a panel of kinases, proteases, and other enzymes to identify potential targets. Detailed kinetic studies would then be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ).

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance)

Direct binding studies using techniques such as Surface Plasmon Resonance (SPR) are instrumental in confirming target engagement and quantifying the kinetics of the interaction (association and dissociation rates). At present, no SPR or similar biophysical data has been published for the interaction of this compound with any specific protein target. Such analysis would be a critical next step following the identification of a potential biological target from receptor binding or enzyme assays.

Cell-Based Assays for Cellular Mechanisms

Understanding how a compound affects cellular functions provides valuable insight into its potential therapeutic applications and mechanism of action. Cell-based assays can reveal effects on signaling pathways and confirm that the compound can engage its target within a cellular environment.

Modulation of Cellular Signaling Pathways

While direct evidence of the modulation of specific cellular signaling pathways by this compound is not available, studies on analogous compounds provide some direction for future research. For example, a series of piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids were found to exert their anti-cancer effects through the inhibition of the epidermal growth factor receptor (EGFR) kinase. nih.gov This inhibition subsequently impacts downstream signaling pathways involved in cell proliferation and survival.

Further investigation into the effects of this compound on key signaling cascades, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways, is warranted. Techniques like Western blotting, reporter gene assays, and phospho-protein arrays would be valuable in identifying which, if any, of these pathways are modulated by the compound.

Investigation of Intracellular Target Engagement

Confirming that a compound reaches and interacts with its intended target within the cell is a crucial step in mechanistic elucidation. Techniques such as cellular thermal shift assays (CETSA) or the use of fluorescently labeled compound analogs could be employed to demonstrate intracellular target engagement for this compound once a primary target has been identified.

Cell-Based Assays for Specific Biological Processes (e.g., autophagy, apoptosis induction in non-therapeutic context)

The biological effects of thiadiazole-piperazine scaffolds have been investigated through various cell-based assays to understand their influence on fundamental cellular processes. Studies on analogues of this compound reveal significant activity in inducing programmed cell death, or apoptosis.

For instance, a novel piperazine-based bis(thiazole) hybrid, compound 9i, was assessed for its apoptotic activity in HCT-116 cells using flow cytometric analysis with Annexin V/PI staining. nih.govnih.gov After a 48-hour treatment, this compound was found to induce total apoptosis in 16.85% of the cell population, a significant increase compared to the untreated control group (4.05%). nih.gov The analysis distinguished between early apoptosis (0.54%) and late apoptosis (16.31%). nih.gov Furthermore, the compound also induced necrosis, with 35.74% of cells in the necrotic phase compared to 7.45% in the control group. nih.govsemanticscholar.org

Similarly, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were studied for their ability to induce apoptosis. rsc.org Detailed biological evaluations using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays confirmed that the lead compound, 10ec, induced apoptosis in BT-474 cells. rsc.org Flow cytometric analysis further revealed that this compound caused cell cycle arrest at the sub-G1 and G2/M phases, which is indicative of apoptosis induction. rsc.org

In another study, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 8) were shown to induce both apoptosis and cell cycle arrest in the C6 rat glioma cell line. turkjps.org These investigations into apoptosis and cell cycle modulation provide insight into the fundamental biological activities of these heterocyclic compounds at the cellular level.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 1,2,3-thiadiazole (B1210528) derivatives and their analogues, these studies have identified key structural components and modifications that modulate their effects. mdpi.com The thiadiazole ring is considered a significant pharmacophore, and substitutions on this nucleus can enhance therapeutic efficacy. mdpi.com

The Thiadiazole Ring : The thiadiazole nucleus is a versatile scaffold that acts as a hydrogen binding domain and a two-electron donor system. researchgate.net Its high aromaticity imparts significant in vivo stability. nih.govresearchgate.net The specific isomer of the thiadiazole ring (e.g., 1,2,3- vs. 1,3,4-) is critical. For example, in a study of adenosine A3 receptor antagonists, a 1,2,4-thiadiazole analogue showed over 6000-fold higher binding affinity than its 1,3,4-thiadiazole counterpart, highlighting the importance of the heteroatom arrangement. nih.gov

The Piperazine Ring : The piperazine moiety is a privileged structure in drug discovery. nih.gov Its two nitrogen atoms can improve the pharmacokinetic properties of a molecule, such as water solubility. nih.gov For biological activity, the piperazine ring is often essential. Studies on benzothiazole-piperazine analogues have shown that the methyl-piperazine moiety is crucial for enhancing cytotoxic activity. researchgate.net In some instances, replacing the piperazine ring with other cyclic amines like morpholine or pyrrolidine (B122466) leads to a significant decrease in activity. nih.gov

The Methylene (B1212753) Linker : The linker connecting the thiadiazole and piperazine rings also contributes to the molecule's activity, providing conformational flexibility that allows for optimal interaction with biological targets.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For thiadiazole-based compounds, several key pharmacophoric features have been identified.

The thiadiazole ring itself is a core pharmacophoric element. mdpi.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, is central to its biological function. nih.gov The spatial orientation of substituents on both the thiadiazole and piperazine rings is critical. For instance, in a series of 1,3,4-thiadiazole derivatives, the presence of a para-substituted phenyl ring on the thiadiazole was found to be a crucial feature for inhibitory action. nih.gov Similarly, for Sirt2 inhibitors, a para-substituted phenyl ring at the 3rd position of a 1,2,4-oxadiazole and a cyclic aminomethyl group at the 5th position were identified as essential for activity. nih.gov These findings suggest that a specific spatial arrangement of an aromatic ring and a cyclic amine connected to the heterocyclic core is a recurring pharmacophoric requirement.

Modifying the substituents on the core structure of this compound has a profound impact on biological potency and selectivity. SAR studies have systematically explored these effects.

Substitutions on an aromatic ring attached to the thiadiazole core significantly influence activity. For example, in a series of antiviral piperidine-based thiadiazole derivatives, compounds with a chlorine atom substituent showed good activity. mdpi.com The position of the substituent is also important, with para-substituted derivatives often exhibiting greater potency than ortho-substituted ones. mdpi.com Another study found that a phenyl ring substituted with a 2,4-dibromo group significantly increased the antiviral potential of a 1,2,3-thiadiazole derivative. mdpi.com

Modifications to the piperazine ring are also critical. In a study of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The nature and position of substituents on an aryl group attached to the piperazine can fine-tune activity. It was noted that para-substituents in the phenyl ring were more important for antiproliferative activities than meta-substituents. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of thiadiazole-piperazine analogues based on published research findings.

Exploration of Mechanisms of Action at the Molecular and Cellular Levels

Understanding the mechanism of action of this compound and its analogues involves identifying the specific molecular and cellular pathways they modulate. Research on related structures has begun to illuminate these mechanisms, pointing towards interference with key signaling cascades and cellular machinery.

Studies on thiadiazole-piperazine type structures have implicated several molecular pathways in their biological effects. One prominent target is the Akt signaling pathway , which is a critical regulator of cell survival, proliferation, and apoptosis. A comprehensive study on 1,3,4-thiadiazole derivatives demonstrated that the lead compounds induced apoptosis and cell cycle arrest in C6 glioma cells through the potent inhibition of Akt activity. turkjps.org Molecular docking studies further suggested that these compounds bind to the active site of the Akt enzyme, with interactions like π-π stacking, hydrogen bonds, and salt-bridge formation being responsible for the observed inhibition. turkjps.org

Another identified mechanism is the inhibition of tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. A study on piperazine-triazole conjugates found that the most active compound inhibited tubulin polymerization, and molecular modeling indicated that it binds to the colchicine binding site of tubulin. rsc.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. rsc.org

Furthermore, the modulation of apoptosis-regulating proteins has been observed. For example, a piperazine-based bis(thiazole) derivative was found to upregulate apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2 . nih.govnih.gov This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards programmed cell death. The same study also identified the epidermal growth factor receptor (EGFR) kinase as a molecular target, with the most potent compounds showing strong inhibitory effects against this enzyme. nih.govnih.gov

Gene Expression and Proteomic Profiling Studies

No specific studies detailing the effects of This compound on gene expression or proteomic profiles have been identified in the available literature.

Preclinical In Vivo Studies Focused on Target Engagement and Pharmacodynamic Markers

There is no available data from preclinical in vivo studies that assess the target engagement or pharmacodynamic markers of This compound in animal models.

Assessment of Compound's Ability to Engage Specific Targets in Animal Models

Information regarding the assessment of This compound 's ability to engage specific molecular targets in animal models is not available in the scientific literature.

Measurement of Biomarkers Reflecting Pharmacodynamic Effects

No studies have been found that report on the measurement of biomarkers to reflect the pharmacodynamic effects of This compound in vivo.

Computational Drug Design and Cheminformatics Applications for 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole Derivatives

Molecular Docking Simulations with Identified Macromolecular Targets

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a specific protein target. For derivatives of the 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole scaffold, docking studies have been crucial in elucidating their mechanism of action by visualizing potential binding modes within the active sites of various enzymes and receptors.

Docking simulations for thiadiazole-piperazine derivatives predict how these molecules orient themselves to achieve the most stable conformation within a protein's binding pocket. The binding mode is determined by a scoring function that calculates the binding free energy, with lower scores typically indicating more favorable interactions.

The interaction fingerprint is a profile of the various types of contacts made between the ligand and the protein. For this class of compounds, the 1,2,3-thiadiazole (B1210528) ring often participates in key interactions, including hydrogen bonding via its nitrogen atoms or engaging in van der Waals contacts. The piperazine (B1678402) moiety, being a flexible and basic group, frequently forms hydrogen bonds or ionic interactions with acidic amino acid residues like aspartate or glutamate. researchgate.net Furthermore, aromatic or substituted phenyl rings attached to the piperazine nitrogen can establish crucial hydrophobic and π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the active site. researchgate.netnih.gov